![molecular formula C16H14N4O3 B2829813 N-((6-cyclopropylpyrimidin-4-yl)methyl)-5-(furan-2-yl)isoxazole-3-carboxamide CAS No. 2178771-82-7](/img/structure/B2829813.png)
N-((6-cyclopropylpyrimidin-4-yl)methyl)-5-(furan-2-yl)isoxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((6-cyclopropylpyrimidin-4-yl)methyl)-5-(furan-2-yl)isoxazole-3-carboxamide, commonly referred to as CPI-444, is a small molecule inhibitor of the adenosine A2A receptor. It has been shown to have potential therapeutic applications in the treatment of cancer, as well as other diseases.
Wirkmechanismus
The adenosine A2A receptor is a G protein-coupled receptor that is activated by the binding of adenosine. Activation of this receptor has been shown to inhibit the immune response, which can contribute to the growth and spread of tumors. CPI-444 works by binding to and blocking the A2A receptor, thereby reversing this immunosuppressive effect and allowing the immune system to better target and destroy cancer cells.
Biochemical and Physiological Effects:
CPI-444 has been shown to have a number of biochemical and physiological effects in preclinical studies. In addition to its anti-tumor activity, it has been shown to increase the production of cytokines and chemokines, which are important signaling molecules involved in the immune response. It has also been shown to reduce the number of regulatory T cells, which can inhibit the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of CPI-444 is its specificity for the adenosine A2A receptor, which reduces the likelihood of off-target effects. However, one limitation is that it may not be effective in all types of cancer, as the expression of the A2A receptor can vary between different tumors.
Zukünftige Richtungen
There are a number of potential future directions for the study of CPI-444. One area of focus is the development of combination therapies that can enhance its anti-tumor activity. Another area of interest is the exploration of its potential therapeutic applications in other diseases, such as autoimmune disorders. Additionally, further research is needed to better understand the mechanism of action of CPI-444 and its effects on the immune system.
Synthesemethoden
The synthesis of CPI-444 involves the reaction of 6-cyclopropylpyrimidine-4-carbaldehyde with 5-(furan-2-yl)isoxazole-3-carboxylic acid, followed by the addition of an amine to form the final product.
Wissenschaftliche Forschungsanwendungen
CPI-444 has been extensively studied in preclinical models of cancer, where it has been shown to have potent anti-tumor activity. It works by blocking the adenosine A2A receptor, which is often overexpressed in tumor cells and plays a key role in promoting tumor growth and suppressing the immune response.
Eigenschaften
IUPAC Name |
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3/c21-16(13-7-15(23-20-13)14-2-1-5-22-14)17-8-11-6-12(10-3-4-10)19-9-18-11/h1-2,5-7,9-10H,3-4,8H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDIFUFWZXHNXCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=NC(=C2)CNC(=O)C3=NOC(=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((6-cyclopropylpyrimidin-4-yl)methyl)-5-(furan-2-yl)isoxazole-3-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.